

Cross-calibration of Xenon-134 measurements with other experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Xenon-134	
Cat. No.:	B12058602	Get Quote

A Comparative Guide to Xenon-134 Double Beta Decay Measurements

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental measurements of **Xenon-134** (134Xe), a key isotope in the search for physics beyond the Standard Model. The focus is on the neutrinoless double beta decay ($0\nu\beta\beta$) and two-neutrino double beta decay ($2\nu\beta\beta$) modes, which are investigated by several major international collaborations. Understanding the nuances of these experiments, including their methodologies and calibration techniques, is crucial for interpreting their results and advancing the field. This document summarizes the findings from the EXO-200, PandaX-4T, and LUX-ZEPLIN (LZ) experiments, offering a cross-experimental perspective on the current state of 134Xe research.

Data Presentation: A Comparative Overview of 134Xe Half-Life Limits

The following table summarizes the key quantitative results from the EXO-200, PandaX-4T, and LZ experiments concerning the half-life of 134Xe for both two-neutrino ($2\nu\beta\beta$) and neutrinoless ($0\nu\beta\beta$) double beta decay. These values represent the lower limits on the half-life at a 90% confidence level.

Experiment	Isotope Enrichment	Detector Type	T1/22νββ (years)	T1/20νββ (years)
EXO-200	Enriched (19.1% 134Xe)[1][2]	Single-Phase Liquid Xenon Time Projection Chamber (LXe TPC)[1][2][3]	> 8.7 x 1020[1] [4]	> 1.1 x 1023[1] [4]
PandaX-4T	Natural (10.4% 134Xe)[5][6]	Dual-Phase LXe TPC[5]	> 2.8 x 1022[5] [6][7]	> 3.0 x 1023[5] [6][7]
LZ (Projected)	Natural[8][9][10] [11]	Dual-Phase LXe TPC[8][9][10][11] [12]	> 1.7 x 1024[8] [9][10][11]	> 7.3 x 1024[9] [10][11]

Experimental Protocols

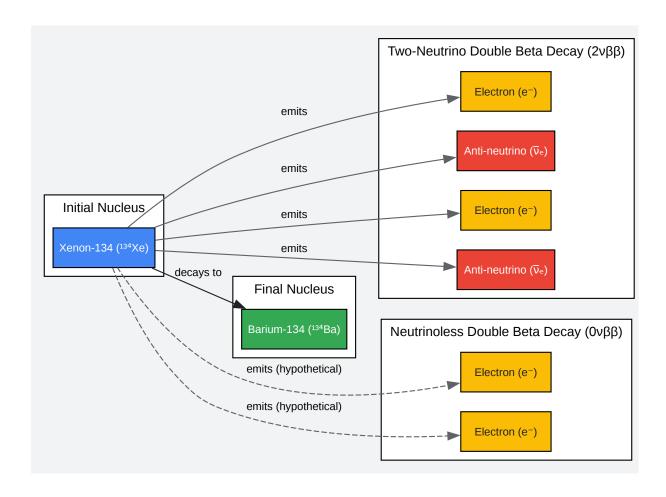
A defining characteristic of these experiments is the use of liquid xenon time projection chambers (LXe TPCs). These detectors are capable of three-dimensional position reconstruction of particle interactions within the liquid xenon target, which is crucial for identifying and rejecting background events.

Detector Design and Operation

- EXO-200: The Enriched Xenon Observatory (EXO-200) utilized a single-phase LXe TPC.[1] [2][3] In this design, both the scintillation light and the ionization charge are collected within the liquid phase. The detector was filled with xenon enriched to 80.6% in 136Xe and 19.1% in 134Xe.[1][2] This enrichment strategy was primarily aimed at the search for the double beta decay of 136Xe, but the significant presence of 134Xe allowed for a sensitive search for its decay as well.
- PandaX-4T: This experiment employs a dual-phase LXe TPC.[5] In a dual-phase detector, the ionization electrons are drifted out of the liquid into a gas phase above it, where they generate a secondary, amplified scintillation signal. This technique generally allows for a lower energy threshold and better background discrimination. PandaX-4T uses natural xenon, which has an isotopic abundance of 10.4% 134Xe.[5][6]

LUX-ZEPLIN (LZ): As a next-generation dark matter experiment, LZ also features a large dual-phase LXe TPC.[8][9][10][11][12] While its primary goal is the direct detection of dark matter, its large target mass of natural xenon and its extremely low background levels will enable a highly sensitive search for the double beta decay of 134Xe.[8][9][10][11]

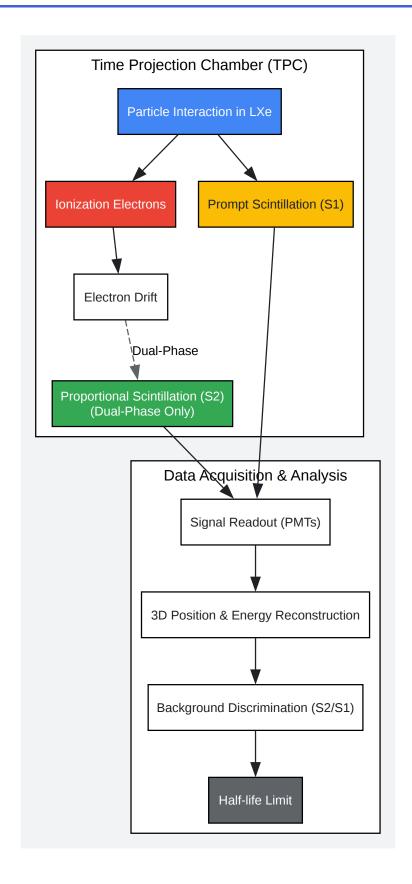
Calibration Methodologies


Accurate energy calibration is paramount for distinguishing a potential double beta decay signal from background. These experiments employ a variety of calibration sources to characterize the detector response to both electron recoils (signal-like) and nuclear recoils (a potential background).

- Internal Calibration Sources: To achieve a uniform calibration throughout the detector volume, gaseous radioactive sources can be introduced into the liquid xenon.
 - 83mKr: This isotope provides low-energy conversion electrons at 9.4 keV and 32.1 keV,
 which are crucial for calibrating the low-energy response of the detector.[13][14]
 - 220Rn: The decay chain of 220Rn provides a source of beta decays that are uniformly distributed within the detector volume, allowing for a detailed study of the detector's response to electron recoils over a broad energy range.[14][15]
- External Calibration Sources: External sources are used to calibrate the detector's response to gamma rays and neutrons.
 - 137Cs and 60Co: These gamma-ray sources are commonly used to calibrate the energy scale at higher energies.
 - AmBe (Americium-Beryllium): This source produces neutrons that can induce nuclear recoils in the liquid xenon, which is essential for characterizing a key background for dark matter searches and understanding potential neutron-induced backgrounds for double beta decay searches.[14][15]

Visualizing the Search for Double Beta Decay

To better understand the processes and experimental workflows discussed, the following diagrams are provided.



Click to download full resolution via product page

Caption: Double beta decay pathways of Xenon-134.

Click to download full resolution via product page

Caption: Generalized workflow for liquid xenon TPC experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. [2511.13990] Search for Double Beta Decays of \$^{134}\$Xe with EXO-200 Phase II [arxiv.org]
- 3. Search for Double Beta Decays of ¹³⁴Xe with EXO-200 Phase II DNP 2025 [archive.aps.org]
- 4. [1704.05042] Searches for Double Beta Decay of \$^{134}\$Xe with EXO-200 [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. [2312.15632] Searching for Two-Neutrino and Neutrinoless Double Beta Decay of \$^{134}\$Xe with the PandaX-4T Experiment [arxiv.org]
- 8. Projected sensitivity of the LUX-ZEPLIN (LZ) experiment to the two-neutrino and neutrinoless double beta decays of \$^{134}\$Xe [escholarship.org]
- 9. [2104.13374] Projected sensitivity of the LUX-ZEPLIN (LZ) experiment to the two-neutrino and neutrinoless double beta decays of \$^{134}Xe [arxiv.org]
- 10. Projected sensitivity of the LUX-ZEPLIN experiment to the two-neutrino and neutrinoless double \$\beta\$ decays of \$^{134}\$Xe (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. lz.lbl.gov [lz.lbl.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. indico.cern.ch [indico.cern.ch]
- 15. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Cross-calibration of Xenon-134 measurements with other experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12058602#cross-calibration-of-xenon-134-measurements-with-other-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com